
2,3-Dimethyl-1H-indole-4-carboxylic acid hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-1H-indole-4-carboxylic acid hydrazide is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities.
Métodos De Preparación
The synthesis of 2,3-Dimethyl-1H-indole-4-carboxylic acid hydrazide typically involves the reaction of 2,3-dimethylindole with hydrazine hydrate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
2,3-Dimethyl-1H-indole-4-carboxylic acid hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been investigated for its potential as an antiviral, anti-inflammatory, and anticancer agent . In medicine, it is being explored for its potential therapeutic applications . Additionally, it has industrial applications in the synthesis of various pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-1H-indole-4-carboxylic acid hydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparación Con Compuestos Similares
2,3-Dimethyl-1H-indole-4-carboxylic acid hydrazide can be compared with other similar compounds such as 2,3-dimethylindole and indole-2-carboxylic acid hydrazide . While these compounds share some structural similarities, this compound is unique in its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties .
Propiedades
Número CAS |
5094-43-9 |
|---|---|
Fórmula molecular |
C11H13N3O |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
2,3-dimethyl-1H-indole-4-carbohydrazide |
InChI |
InChI=1S/C11H13N3O/c1-6-7(2)13-9-5-3-4-8(10(6)9)11(15)14-12/h3-5,13H,12H2,1-2H3,(H,14,15) |
Clave InChI |
TWXMYXOFTBCULA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=CC=CC(=C12)C(=O)NN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


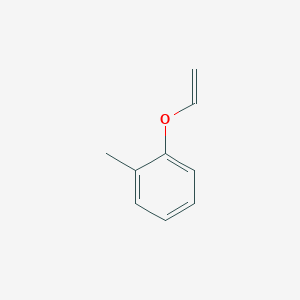
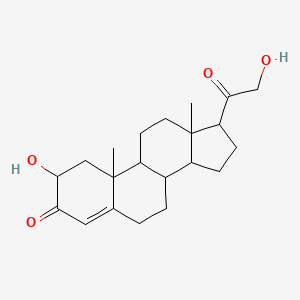
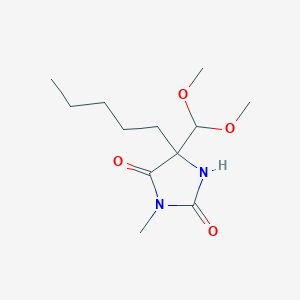
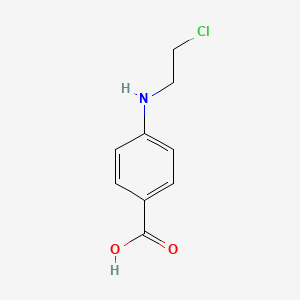

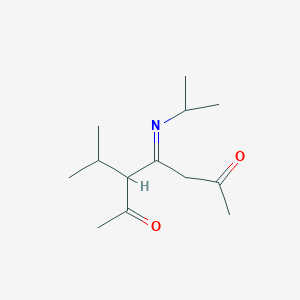
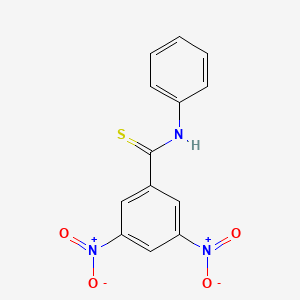
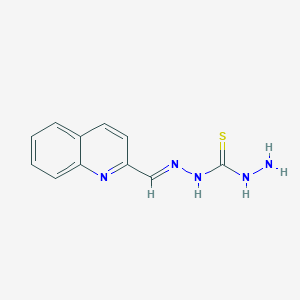
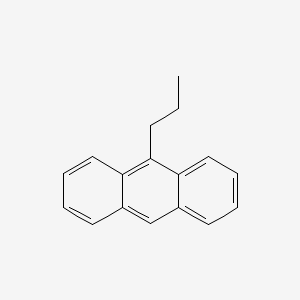
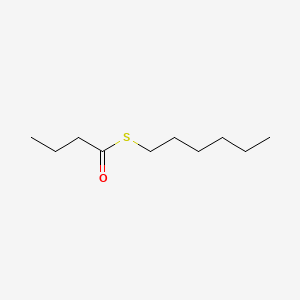
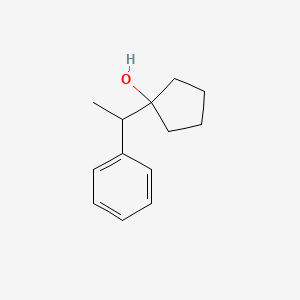

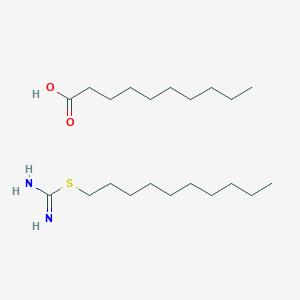
![2,2'-Disulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14742977.png)
